molecular formula C10H11NO B1282556 4-Amino-3,4-dihydronaphthalen-1(2H)-one CAS No. 61895-10-1

4-Amino-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1282556
CAS No.: 61895-10-1
M. Wt: 161.2 g/mol
InChI Key: ZIKUGMFMPBBBDM-UHFFFAOYSA-N
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Description

Significance of Dihydronaphthalenone Core Structures in Contemporary Organic Synthesis

The 3,4-dihydronaphthalen-1(2H)-one, or α-tetralone, scaffold is a privileged structure in medicinal chemistry and organic synthesis. Its rigid bicyclic system provides a defined three-dimensional arrangement for appended functional groups, making it an ideal template for the design of molecules with specific biological targets. The chemical versatility of the α-tetralone core, with its reactive ketone functionality and the potential for substitution on the aromatic ring and the saturated portion, allows for a diverse range of chemical modifications. This has led to the development of numerous derivatives with a broad spectrum of biological activities.

The dihydronaphthalenone core is a key component in a variety of pharmacologically important molecules. For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes such as monoamine oxidase, which is a target for the treatment of neurological disorders.

Evolution of Research on Substituted Dihydronaphthalenones and Their Chemical Transformations

Research on substituted dihydronaphthalenones has evolved significantly over the years, moving from fundamental synthetic explorations to the targeted design of functional molecules. Early research focused on establishing efficient methods for the synthesis of the core structure, often employing intramolecular Friedel-Crafts reactions of γ-phenylbutyric acids or their derivatives.

Subsequent investigations have expanded to include a wide array of chemical transformations of the dihydronaphthalenone scaffold. These include:

Functionalization of the aromatic ring: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, have been extensively used to introduce various substituents onto the benzene (B151609) ring of the dihydronaphthalenone core.

Reactions at the carbonyl group: The ketone functionality can be readily converted into other functional groups. For example, reduction of the carbonyl group yields the corresponding alcohol, which can be further modified. The ketone can also serve as a handle for the introduction of new carbon-carbon bonds via reactions such as the Wittig reaction or aldol (B89426) condensations.

Functionalization of the α-carbon: The methylene (B1212753) group adjacent to the carbonyl (the C2 position) can be functionalized through enolate chemistry, allowing for the introduction of alkyl, acyl, and other groups.

Introduction of substituents on the saturated ring: Methods have been developed to introduce substituents at the C3 and C4 positions, often involving multi-step synthetic sequences.

This continuous development of synthetic methodologies has enabled the creation of extensive libraries of substituted dihydronaphthalenone derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of biological activity.

Academic Context and Research Focus on 4-Amino-3,4-dihydronaphthalen-1(2H)-one

Within the broader family of substituted dihydronaphthalenones, this compound has emerged as a compound of significant academic interest. This specific isomer, with an amino group at the C4 position, has been a focal point of research due to its potential as a scaffold for the development of novel therapeutic agents.

A key area of investigation has been the synthesis of this compound and its derivatives. A notable synthetic route involves the Gabriel synthesis, starting from 4-bromo-3,4-dihydronaphthalen-1(2H)-one. This approach allows for the controlled introduction of the primary amine functionality.

The primary research focus on this compound and its derivatives has been in the realm of medicinal chemistry. Specifically, a novel series of amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one have been synthesized and evaluated for their mast cell stabilizing and anti-inflammatory properties. mdpi.com The amine derivatives, in particular, have shown significant in vitro activity as mast cell stabilizers when compared to the reference compound disodium cromoglycate. mdpi.com Furthermore, the corresponding amide derivatives have been assessed for their anti-inflammatory activity in vivo. mdpi.com

This targeted research highlights the potential of the this compound scaffold as a promising starting point for the development of new treatments for allergic and inflammatory conditions. The strategic placement of the amino group at the C4 position provides a crucial anchor for further chemical modifications, enabling the exploration of a diverse chemical space and the fine-tuning of biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUGMFMPBBBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 4 Amino 3,4 Dihydronaphthalen 1 2h One

Reactions Involving the Amino Functional Group at C4

The primary amine at the C4 position is a potent nucleophile, making it a prime site for a variety of bond-forming reactions. Its reactivity is central to the synthesis of a wide range of substituted derivatives.

N-Alkylation and N-Acylation Reactions to Yield Substituted Amines and Amides

The lone pair of electrons on the nitrogen atom of the C4-amino group facilitates reactions with electrophiles to form substituted amines and amides.

N-Alkylation: This transformation typically proceeds via a nucleophilic substitution reaction with alkyl halides. The amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This process can yield mono- or di-alkylated products, depending on the reaction conditions and stoichiometry of the reagents. While direct alkylation of 4-amino-3,4-dihydronaphthalen-1(2H)-one is a theoretically straightforward application of amine chemistry, related heterocyclic systems have been successfully N-alkylated using various bases and alkylating agents. nih.gov

N-Acylation: The reaction of the amino group with acylating agents, such as acyl chlorides or anhydrides, readily forms amide derivatives. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. This method is highly efficient for producing a wide range of N-acyl derivatives. The use of N-hydroxysuccinimide esters of N-protected α-amino acids as acyl donors in Friedel–Crafts acylation highlights another effective strategy for creating amide linkages. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeElectrophile ExampleProduct Class
N-AlkylationMethyl Iodide (CH₃I)4-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one
N-AlkylationBenzyl Bromide (BnBr)4-(Benzylamino)-3,4-dihydronaphthalen-1(2H)-one
N-AcylationAcetyl Chloride (CH₃COCl)N-(1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl)acetamide
N-AcylationBenzoyl Chloride (PhCOCl)N-(1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl)benzamide

Formation of Imines and Schiff Bases with Aldehydes and Ketones

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds to form imines, commonly known as Schiff bases. semanticscholar.org The C4-amino group of this compound readily reacts with a wide variety of aldehydes and ketones under mildly acidic conditions. The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. This reaction is highly versatile and has been demonstrated on related naphthalenone cores. For instance, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalen-1-one has been successfully reacted with methylamine (B109427) to produce the corresponding Schiff base. google.com Similarly, Schiff bases have been synthesized from other dihydronaphthalenone derivatives, underscoring the general applicability of this reaction. nih.govnih.gov

Table 2: Examples of Schiff Base Formation

Carbonyl ReactantIUPAC Name of Product
Benzaldehyde4-(Benzylideneamino)-3,4-dihydronaphthalen-1(2H)-one
4-Chlorobenzaldehyde4-((4-Chlorobenzylidene)amino)-3,4-dihydronaphthalen-1(2H)-one
Acetone4-Isopropylideneamino-3,4-dihydronaphthalen-1(2H)-one
Cyclohexanone (B45756)4-(Cyclohexylideneamino)-3,4-dihydronaphthalen-1(2H)-one

Cyclocondensation Reactions with Heterocyclic Building Blocks (e.g., Triazoles, Pyrazoles, Barbituric Acids)

The nucleophilic amino group can be utilized to link the this compound scaffold to various pre-formed heterocyclic systems, often through condensation reactions.

Triazoles and Pyrazoles: While the amino group itself does not typically participate in the initial ring-forming cyclization to create these heterocyles (which often require hydrazines), it can react with heterocyclic aldehydes or ketones. mdpi.combeilstein-journals.org For example, condensation with a formyl-pyrazole or formyl-triazole would yield a Schiff base, effectively tethering the two ring systems. Such hybrid molecules are of significant interest in medicinal chemistry. mdpi.comresearchgate.netnih.govnih.govfrontiersin.org

Barbituric Acids: Barbituric acid and its derivatives can undergo Knoevenagel condensation with aldehydes to form highly reactive arylidene barbiturates. mdpi.comnih.gov The primary amine of this compound can then react with this activated double bond via a Michael addition, creating a complex adduct. Alternatively, multicomponent reactions involving an amino acid, an aldehyde, and barbituric acid have been shown to produce complex fused heterocyclic systems, suggesting a potential pathway for incorporating the aminotetralone structure into more elaborate molecules. researchgate.net

Transformations at the Carbonyl Group (C1) and Alpha-Carbons (C2)

The ketone functionality provides a second major site for chemical modification, both through direct reactions at the carbonyl carbon and through reactions involving the adjacent α-carbons.

Reactions with Nucleophiles at the Carbonyl Center

The carbonyl group at the C1 position is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by a wide range of nucleophiles. libretexts.orgyoutube.com This nucleophilic addition is a fundamental reaction of ketones.

Upon attack, the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. nih.gov Subsequent protonation of the resulting alkoxide yields an alcohol. This transformation is central to many synthetic routes. For example, the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) is a classic method for forming carbon-carbon bonds and producing tertiary alcohols. nih.gov Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as hydride nucleophiles to reduce the ketone to a secondary alcohol. The addition of cyanide, typically from NaCN or KCN, results in the formation of a cyanohydrin.

Table 3: Nucleophilic Addition to the C1 Carbonyl Group

NucleophileReagent ExampleProduct Type
HydrideSodium Borohydride (NaBH₄)Secondary Alcohol
OrganometallicMethylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol
OrganometallicPhenyllithium (PhLi)Tertiary Alcohol
CyanideSodium Cyanide (NaCN)Cyanohydrin

Functionalization of the α-Position Adjacent to the Carbonyl Group

The methylene (B1212753) protons at the C2 position are acidic due to their proximity to the electron-withdrawing carbonyl group. This acidity allows for the deprotonation of the C2 carbon by a suitable base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic enolate intermediate.

This enolate can then react with a variety of electrophiles, enabling the functionalization of the α-position. A common application is α-alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. This strategy is a cornerstone of organic synthesis, famously employed in methods like the O'Donnell Amino Acid Synthesis for the alkylation of glycine (B1666218) derivatives. organic-chemistry.org This fundamental reactivity allows for the introduction of a wide range of substituents at the C2 position of the this compound scaffold, further expanding its synthetic utility.

Modifications and Substitutions on the Dihydronaphthalene Ring System

The dihydronaphthalene ring, comprising both an aliphatic and an aromatic part, is amenable to a variety of chemical modifications. These include the introduction of unsaturation to create a more rigid, planar system and the functionalization of the aromatic ring through electrophilic substitution reactions.

Introduction of Unsaturation within the Aliphatic Ring

The conversion of the saturated cyclohexanone ring of the tetralone system to an unsaturated enone or a fully aromatic naphthol derivative is a key transformation. This modification alters the geometry and electronic properties of the molecule. One of the primary methods to achieve this is through oxidative dehydrogenation.

Research on related tetralone structures, such as 5,8-dihydroxy-1-tetralone, has demonstrated the efficacy of oxidizing agents like silver (I) oxide (Ag₂O) or manganese dioxide (MnO₂) in introducing α,β-unsaturation. For instance, the treatment of 5,8-dihydroxy-1-tetralone with silver oxide in refluxing dioxane leads to the formation of the corresponding 1,4-naphthoquinone. This suggests that similar oxidation strategies could be applicable to this compound to yield an unsaturated aminodihydronaphthalenone.

Another pathway to unsaturation involves elimination reactions from functionalized precursors. For example, a 2-bromo substituted tetralone can undergo dehydrobromination to yield an enone. While direct dehydrogenation is often preferred for its atom economy, elimination from a halogenated intermediate provides an alternative route. The aromatization of the aliphatic ring can also be achieved under certain conditions, such as the reaction of 1-tetralone (B52770) with methanol (B129727) at high temperatures (270-290 °C), which yields 2-methyl-1-naphthol (B1210624) through a process involving dehydrogenation.

PrecursorReagent/ConditionsProductYield
5,8-Dihydroxy-1-tetraloneSilver (I) oxide (Ag₂O), Dioxane, Reflux5-Hydroxy-1,4-naphthoquinone83%
5,8-Dihydroxy-1-tetraloneManganese dioxide (MnO₂), Dioxane/Methanol, RefluxMixture of 5-Hydroxy-1,4-naphthoquinone and 5,8-Dihydroxy-1,4-naphthoquinone-
1-TetraloneMethanol, 270-290 °C2-Methyl-1-naphthol66%

Regioselective Halogenation and Other Electrophilic Substitutions on the Aromatic Ring

The aromatic ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the electronic effects of the substituents on the benzene (B151609) ring. In the parent α-tetralone, the fused alkyl ring is an activating group that directs incoming electrophiles to the ortho (position 5) and para (position 7) positions. The carbonyl group is a deactivating, meta-directing group, which also directs electrophiles to positions 5 and 7. Consequently, electrophilic substitution on the α-tetralone ring is strongly favored at these two positions.

Nitration: The nitration of α-tetralone is a well-documented example of this regioselectivity. Using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at low temperatures (below 0 °C) typically results in the formation of 7-nitro-1-tetralone (B1293709) as the major product. Under different conditions, such as H₂SO₄/HNO₃ at -15°C, a mixture of 7-nitro-1-tetralone (55% yield) and 5-nitro-1-tetralone (26% yield) can be obtained. The preference for the 7-position is generally observed, though reaction conditions can influence the isomer ratio.

Halogenation: Bromination of substituted tetralones further confirms this directive effect. For example, the bromination of 6-methoxy-1-tetralone (B92454) with N-bromosuccinimide (NBS) in the presence of sulfuric acid yields the 5-bromo derivative. This outcome is consistent with the powerful ortho-directing effect of the methoxy (B1213986) group, which overrides the general preference for the 7-position. In cases without such strong directing groups, bromination is expected to follow the pattern seen in nitration. Direct bromination of 1-tetralone with cyanogen (B1215507) bromide has been shown to result in substitution on the aliphatic ring, yielding 2-bromo-1-tetralone, highlighting that the choice of reagent and conditions is critical for directing the substitution to the aromatic ring.

Vilsmeier-Haack Reaction: This reaction provides another route for the functionalization of the tetralone nucleus, typically leading to formylation and chlorination. When applied to 6-methoxy- and 7-methoxy-1-tetralones, the reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) yields the corresponding 1-chloro-2-formyl-3,4-dihydronaphthalenes. This demonstrates that under Vilsmeier-Haack conditions, substitution occurs on the aliphatic portion of the ring system, adjacent to the carbonyl group.

SubstrateReactionReagentsConditionsProduct(s)Yield
1-TetraloneNitrationH₂SO₄, fuming HNO₃< 0 °C7-Nitro-1-tetralone25%
1-TetraloneNitrationH₂SO₄, HNO₃-15 °C to ambient7-Nitro-1-tetralone & 5-Nitro-1-tetralone55% & 26%
6-Methoxy-1-tetraloneBrominationN-Bromosuccinimide (NBS), H₂SO₄60 °C5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one-
1-TetraloneBrominationCyanogen bromide (BrCN)-2-Bromo-1-tetralone-
6-Methoxy-1-tetraloneVilsmeier-HaackPOCl₃, DMF100 °C, 3h1-Chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene60-75%

Stereochemical Considerations and Stereoselective Synthesis of 4 Amino 3,4 Dihydronaphthalen 1 2h One Derivatives

Identification and Analysis of Stereocenters within the 4-Amino-3,4-dihydronaphthalen-1(2H)-one Structure

The fundamental structure of this compound, a derivative of tetralone, contains a single stereogenic center. This chiral center is located at the fourth carbon atom (C4) of the dihydronaphthalene ring system, which is the carbon atom bonded to the amino group.

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-Amino-3,4-dihydronaphthalen-1(2H)-one and (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one, according to the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the four different groups (the amino group, a hydrogen atom, the C3 carbon of the aliphatic ring, and the C4a carbon of the aromatic ring) around the C4 atom determines the absolute configuration.

Enantiomers possess identical physical and chemical properties in an achiral environment, but they can exhibit different interactions with other chiral molecules, which is of profound importance in biological systems. mdpi.com A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate.

Stereocenter LocationNumber of Possible StereoisomersTypes of Stereoisomers
Carbon-4 (C4)2Enantiomers ((R) and (S))

Strategies for Asymmetric and Diastereoselective Synthesis

The synthesis of enantiomerically pure forms of this compound derivatives is a significant objective. Several strategies have been developed to achieve stereocontrol, broadly categorized as asymmetric and diastereoselective methods.

Utilization of Chiral Pool Starting Materials for Dihydronaphthalenone Scaffolds

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com Abundant and inexpensive molecules such as amino acids, carbohydrates, and terpenes serve as versatile building blocks. mdpi.comnih.govnih.gov For the synthesis of 4-aminotetralone derivatives, an amino acid like L- or D-phenylalanine could theoretically serve as a precursor. The inherent chirality of the amino acid is carried through the synthetic sequence to establish the desired stereochemistry at the C4 position of the final product. This approach involves constructing the tetralone ring system onto the chiral scaffold of the starting material, thereby ensuring the absolute configuration of the amino-bearing stereocenter from the outset.

Application of Chiral Auxiliaries in Controlled Stereocenter Introduction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com

In the context of synthesizing chiral 4-aminotetralone derivatives, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral tetralone precursor could be derivatized with a chiral amine, such as one based on (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. Subsequent diastereoselective reactions, like alkylation or reduction, would be directed by the steric and electronic properties of the auxiliary. nih.gov Evans' oxazolidinones and pseudoephedrine are other prominent examples of auxiliaries that have been successfully used to control the stereochemistry of alkylation and aldol (B89426) reactions in a wide range of syntheses. nih.govnih.gov After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched target molecule.

Enantioselective Catalytic Methods for Related Cyclic Systems

Enantioselective catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral reagents. rsc.org Key methods applicable to the synthesis of chiral 4-aminotetralones include:

Asymmetric Hydrogenation: A prochiral enamine or imine precursor of the target molecule can be reduced using hydrogen gas in the presence of a chiral transition-metal catalyst (e.g., complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands). This method can produce the chiral amine with high enantiomeric excess (ee). acs.org

Catalytic Asymmetric Amination: Direct enantioselective amination of a ketone, such as α-tetralone, can install the amino group and create the stereocenter in a single step. rsc.org This can be achieved using chiral organocatalysts or metal complexes that activate the ketone and deliver the amino group in a stereocontrolled fashion. rsc.org

The table below summarizes representative results for enantioselective catalytic methods applied to cyclic ketones and imines, demonstrating the potential of these strategies for synthesizing chiral 4-aminotetralone derivatives.

Catalytic MethodSubstrate TypeCatalyst System ExampleTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationCyclic IminesIridium complex with f-spiroPhos ligandUp to 97% ee acs.org
Asymmetric AminationCyclic KetonesChiral Phosphoric AcidHigh ee, avoids epimerization rsc.org
Formal aza-Diels–AlderCyclic Imines & EnonesBifunctional Primary AminothioureaHigh ee and diastereoselectivity nih.gov

Resolution Techniques for Enantiomeric Separation of Racemic Mixtures

When a synthesis produces a racemic mixture, resolution techniques are required to separate the two enantiomers. mdpi.com

Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. google.com After separation, the individual diastereomeric salts are treated to remove the resolving agent, yielding the separated (R)- and (S)-enantiomers of the amine. lookchem.com

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com

Investigation of Stereospecificity in Chemical Reactions Involving this compound

Stereospecificity describes a reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. In reactions involving an enantiomerically pure 4-aminotetralone derivative, the existing stereocenter at C4 can influence the outcome of subsequent transformations at other positions in the molecule.

A prime example is the reduction of the ketone group at the C1 position. The reduction of the carbonyl creates a new stereocenter at C1, resulting in a 4-amino-1,2,3,4-tetrahydronaphthalen-1-ol. The approach of the reducing agent (e.g., sodium borohydride) to the carbonyl face can be sterically hindered by the substituent at the C4 position. This phenomenon, known as substrate-controlled diastereoselection, means that one of the two possible diastereomers (cis or trans) of the resulting amino alcohol will be formed in excess. nih.gov The diastereomeric ratio (d.r.) is dependent on the specific reagents and reaction conditions used. This principle is fundamental in the synthesis of complex molecules where controlling the relative stereochemistry of multiple centers is crucial. mdpi.comdatapdf.comlibretexts.org

Advanced Applications of 4 Amino 3,4 Dihydronaphthalen 1 2h One in Chemical Synthesis Research

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The strategic placement of a primary amine, a ketone, an aromatic ring, and reactive α-methylene protons makes 4-Amino-3,4-dihydronaphthalen-1(2H)-one a multifaceted intermediate for complex molecule synthesis. Each functional group can be selectively targeted to build molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The primary amine is a versatile handle for N-acylation, N-alkylation, and reductive amination, allowing for the introduction of diverse side chains. The ketone functionality readily undergoes reactions such as Wittig olefination, Grignard additions, and reductions to the corresponding alcohol, providing access to a wide range of derivatives. Furthermore, the α-methylene protons are activated by the adjacent ketone, enabling aldol (B89426) condensations and related enolate chemistry. The aromatic ring itself can be functionalized through electrophilic aromatic substitution, although the existing substituents direct this reactivity. This array of reactive sites establishes the compound as a cornerstone for building elaborate molecular frameworks found in natural products and pharmaceutically relevant agents. researchgate.netresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Primary Amine Acylation / Alkylation Amides, Secondary/Tertiary Amines
Ketone Reduction Amino Alcohols
Ketone Grignard Reaction Tertiary Alcohols
α-Methylene Aldol Condensation α,β-Unsaturated Ketones

Development of Novel Heterocyclic and Polycyclic Architectures Incorporating the Dihydronaphthalenone Scaffold

The inherent structure of this compound is pre-organized for cyclization and annulation reactions, making it an ideal substrate for generating novel fused heterocyclic and polycyclic systems. Two classic name reactions are particularly relevant for this purpose: the Friedländer annulation and the Pictet-Spengler reaction.

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., another ketone) to form a quinoline ring system. wikipedia.orgorganic-chemistry.org this compound contains the requisite 2-aminoaryl ketone motif within its structure. Condensation with various ketones or aldehydes could therefore lead to the formation of complex, rigid, and polycyclic benzo[f]quinoline derivatives. nih.govresearchgate.net This strategy provides a direct route to linearly fused N-heteroaromatic systems.

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. name-reaction.comwikipedia.orgjk-sci.com The 4-amino-tetralone structure is effectively a cyclic β-arylethylamine. This allows it to undergo an intramolecular Pictet-Spengler-type cyclization or react with external carbonyl compounds to forge new ring systems fused to the existing scaffold, leading to complex polycyclic alkaloids.

Table 2: Potential Annulation Reactions for Heterocycle Synthesis

Reaction Name Reactant Partner Resulting Scaffold
Friedländer Annulation Ketones, Aldehydes Benzo[f]quinoline derivatives

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Core Structure

Diversity-Oriented Synthesis (DOS) is a strategy that enables the efficient creation of collections (libraries) of structurally diverse small molecules from a common starting material. wikipedia.orgnorthwestern.edu The goal is to explore vast regions of chemical space to identify compounds with novel biological activities. The multiple and distinct functional groups on the this compound scaffold make it an exceptional starting point for DOS campaigns.

A DOS strategy using this core structure could systematically explore several types of diversity:

Appendage Diversity: The primary amine can be acylated or alkylated with a wide variety of building blocks, decorating the scaffold with different R-groups.

Functional Group Diversity: The ketone can be converted into an alcohol, an olefin, or a tertiary alcohol, introducing different functional groups into the library members.

Stereochemical Diversity: Asymmetric reduction of the ketone can introduce a new stereocenter, creating diastereomeric libraries with distinct three-dimensional shapes.

Scaffold Diversity: The core itself can be transformed through reactions like the Friedländer or Pictet-Spengler cyclizations, leading to fundamentally different polycyclic skeletons within the same library. wikipedia.orgwikipedia.org

By combining these approaches in a branching synthesis pathway, a single starting material can yield a library of compounds with significant variations in their core structure, stereochemistry, and peripheral functional groups.

Investigation as a Precursor for Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of compounds that serve as highly effective ligands and auxiliaries in asymmetric catalysis, particularly in metal-catalyzed reactions like asymmetric reductions and additions. nih.govsemanticscholar.org The structure of this compound is an ideal precursor for such molecules.

The synthetic pathway involves the stereoselective reduction of the ketone at the C-1 position to a hydroxyl group. This transformation converts the starting aminoketone into a 4-amino-1,2,3,4-tetrahydronaphthalen-1-ol. This resulting amino alcohol possesses two stereocenters (at C-1 and C-4), and their relative and absolute configurations can be controlled through the choice of reducing agent and substrate.

These chiral amino alcohols can then be employed as ligands for transition metals. mdpi.comresearchgate.net The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a catalyzed reaction. The rigid bicyclic backbone of the dihydronaphthalene scaffold can enhance stereochemical control by restricting conformational flexibility and creating a well-defined chiral pocket around the metal center.

Table 3: Pathway to Chiral Ligands

Step Reaction Intermediate/Product Application
1 Asymmetric Ketone Reduction Chiral 4-amino-1,2,3,4-tetrahydronaphthalen-1-ol Core of the chiral ligand
2 N-Functionalization (Optional) N-Substituted chiral amino alcohol Tuning of steric and electronic properties

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 4 Amino 3,4 Dihydronaphthalen 1 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Amino-3,4-dihydronaphthalen-1(2H)-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the determination of the compound's stereochemistry. emory.edu

1D NMR Techniques (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of protons. Key signals include those from the aromatic ring, the diastereotopic protons of the two methylene (B1212753) groups, the methine proton at the C4 position, and the amine protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments, including the characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the saturated ring.

2D NMR Techniques: To resolve ambiguities and confirm connectivity, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping the connectivity of protons within the aliphatic ring system. For instance, it would show a correlation between the C4-H proton and the protons on the adjacent C3 methylene group. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton, for example, by showing correlations from the C2-methylene protons to the C1-carbonyl carbon and the C4-methine carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical assignment, NOESY is paramount. It identifies protons that are close in space, irrespective of their bonding connectivity. wordpress.com This can help determine the relative orientation of the amino group at the C4 chiral center by observing spatial correlations between the C4-H and other protons in the ring. nih.gov

The combination of these techniques provides a complete and unambiguous assignment of the molecular structure and relative stereochemistry of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
C1 (Carbonyl)-~195-200C2-H, C8a-H
C2~2.0-2.5~30-40C1=O, C3-H, C4-H
C3~1.8-2.2~25-35C2-H, C4-H, C4a-C
C4~3.5-4.0~45-55C2-H, C3-H, C4a-C, C5-H
C4a-~130-140C3-H, C4-H, C5-H, C8a-H
C5~7.8-8.1~125-130C4-H, C6-H, C7-H
C6~7.2-7.5~125-130C5-H, C7-H, C8-H
C7~7.4-7.7~130-135C5-H, C6-H, C8-H
C8~7.1-7.4~120-125C6-H, C7-H, C8a-H
C8a-~140-150C2-H, C5-H, C8-H
N-H~1.5-3.0 (broad)--

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound. These methods provide a characteristic "vibrational fingerprint" based on how molecular bonds absorb or scatter light. nih.govnih.govuni-koeln.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting molecular vibrations (stretching, bending). The key functional groups in this compound give rise to distinct and identifiable absorption bands:

N-H Stretch: The primary amine (-NH₂) group typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group appears in the range of 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations are observed as multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching appears as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups is seen as stronger bands just below 3000 cm⁻¹. libretexts.org

N-H Bend: The scissoring motion of the primary amine group results in a medium to strong band around 1590-1650 cm⁻¹, which can sometimes overlap with aromatic C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It measures the inelastic scattering of monochromatic light. While polar bonds like C=O and N-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for characterizing the C=C bonds of the aromatic ring and the C-C framework of the aliphatic ring.

Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and serving as a quick method for identity and quality control. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300-3500 (two bands)Weak
Primary Amine (N-H)Scissoring Bend1590-1650Weak
Ketone (C=O)Stretch1670-1690 (strong, sharp)Medium
Aromatic (C-H)Stretch3000-3100Strong
Aliphatic (C-H)Stretch2850-2960Strong
Aromatic (C=C)Ring Stretch1450-1600 (multiple bands)Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₁NO), HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass. nih.gov

Exact Mass Determination: Using a technique like Electrospray Ionization (ESI) in positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for [C₁₀H₁₂NO]⁺ is 162.0913. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and elemental formula.

Fragmentation Pathway Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragment ions provide valuable structural information. researchgate.net The fragmentation pattern helps to confirm the connectivity of the molecule. nih.gov Common fragmentation pathways for this compound would likely include:

Loss of Ammonia (NH₃): A characteristic loss from the protonated primary amine, leading to a fragment ion.

Loss of Carbon Monoxide (CO): Ejection of the carbonyl group as a neutral CO molecule is a common fragmentation for ketones.

Retro-Diels-Alder (RDA) reactions: The cyclohexenone-like ring system could potentially undergo RDA fragmentation, leading to characteristic cleavage of the aliphatic ring.

Analyzing these fragmentation pathways allows for detailed structural confirmation and can be used to differentiate between isomers.

Table 3: Predicted HRMS Data and Key Fragments for this compound

IonFormulaCalculated Exact Mass (m/z)Likely Origin
[M+H]⁺C₁₀H₁₂NO⁺162.0913Protonated Molecule
[M+H - NH₃]⁺C₁₀H₉O⁺145.0648Loss of ammonia
[M+H - CO]⁺C₉H₁₂N⁺134.0964Loss of carbon monoxide
[M+H - NH₃ - CO]⁺C₉H₉⁺117.0699Sequential loss of NH₃ and CO

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Elucidation and Intermolecular Interaction Mapping

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. northwestern.edu Provided that a suitable single crystal can be grown, SCXRD provides unequivocal proof of structure, including absolute stereochemistry if a chiral reference is present. nih.gov

Solid-State Structure Elucidation: The analysis of the diffraction pattern produced when X-rays pass through the crystal yields a detailed electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the exact measurement of:

Bond Lengths and Angles: Confirming the expected geometry of the fused ring system and functional groups.

Torsional Angles: Defining the conformation of the non-aromatic ring (e.g., a half-chair or boat conformation).

Absolute Stereochemistry: For chiral molecules crystallizing in a non-centrosymmetric space group, SCXRD can determine the absolute configuration at the C4 stereocenter.

Intermolecular Interaction Mapping: SCXRD is uniquely capable of mapping the network of intermolecular interactions that govern the crystal packing. nih.gov For this compound, this is particularly important for understanding hydrogen bonding. The amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as an acceptor. SCXRD would reveal the precise geometry and distances of these N-H···O hydrogen bonds, which often lead to the formation of specific supramolecular structures like dimers, chains, or sheets in the crystal lattice. mdpi.com

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. moravek.com A typical setup involves:

Stationary Phase: A reversed-phase column (e.g., C18 or C8) is commonly used, where the stationary phase is non-polar.

Mobile Phase: A polar mobile phase, typically a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol (B129727), is used to elute the compound.

Detection: A UV detector is highly effective, as the aromatic ring of the compound exhibits strong absorbance in the UV region (typically around 254 nm).

By analyzing the resulting chromatogram, the area of the main peak corresponding to the compound can be compared to the areas of any other peaks, which represent impurities. This allows for a quantitative assessment of purity (e.g., >99%). HPLC methods can also be developed to separate stereoisomers using a chiral stationary phase or chiral additives in the mobile phase. nih.govresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Standard Gas Chromatography (GC) is generally unsuitable for analyzing this compound directly due to its low volatility and the presence of a polar primary amine group, which can lead to poor peak shape and thermal degradation. bre.com However, GC-MS becomes a powerful tool after chemical derivatization to create a more volatile and thermally stable analogue. nih.gov

Derivatization: The active hydrogens on the primary amine group can be replaced with non-polar groups. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a trimethylsilyl (TMS) or TBDMS derivative, respectively. researchgate.net

GC-MS Analysis: The resulting volatile derivative can be readily analyzed by GC-MS. nist.gov

Gas Chromatography (GC): Separates the derivatized compound from any derivatized impurities or reaction byproducts based on their boiling points and interactions with the GC column.

Mass Spectrometry (MS): The mass spectrometer serves as the detector, providing a mass spectrum for the eluting peak. The fragmentation pattern of the derivative is often highly characteristic and can be used to confirm the identity of the original molecule. nih.gov This approach is particularly useful for identifying and quantifying trace-level impurities in a sample.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3,4-dihydronaphthalen-1(2H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 3,4-dihydronaphthalen-1(2H)-one using ammonia or substituted amines under catalytic hydrogenation conditions. Key intermediates (e.g., Schiff bases) are characterized by 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm the formation of the amine moiety and ketone reduction. Mass spectrometry further validates molecular weight .

Q. How is the purity and structural integrity of this compound validated in academic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%). X-ray crystallography, employing programs like SHELXL for refinement, resolves stereochemistry and confirms the bicyclic structure. Hydrogen bonding and torsion angles are analyzed to verify conformational stability .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

  • Methodological Answer : Mast cell stabilization is tested via β-hexosaminidase release assays using RBL-2H3 cells. Anti-inflammatory activity is assessed using LPS-induced TNF-α suppression in macrophages. IC50_{50} values are calculated using nonlinear regression analysis of dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound derivatives to therapeutic targets like Bcl-2 or NF-κB?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between derivatives and protein active sites (PDB IDs: 1G5M for Bcl-2, 1NFI for NF-κB). Binding energies (ΔG) and hydrogen bond networks are prioritized. Density Functional Theory (DFT) optimizes geometries and calculates electrostatic potential maps to guide SAR .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Meta-analyses compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in mast cell stabilization may arise from variations in RBL-2H3 cell passage numbers. Cross-validation using orthogonal assays (e.g., calcium flux measurements) clarifies mechanism specificity .

Q. How are structure-activity relationships (SAR) optimized for enhanced anti-neuroinflammatory effects?

  • Methodological Answer : Substituents at the 4-amino position (e.g., cyclohexenyl or benzosuberone groups) are modified to enhance lipophilicity and blood-brain barrier penetration. In vivo efficacy is tested in murine models of neuroinflammation (e.g., LPS-induced microglial activation), with pharmacokinetic parameters (AUC, t1/2_{1/2}) monitored via LC-MS .

Q. What crystallographic challenges arise in resolving halogenated derivatives, and how are they addressed?

  • Methodological Answer : Heavy atoms (e.g., bromine) introduce phase problems in X-ray diffraction. Anomalous scattering techniques (e.g., SAD/MAD) with synchrotron radiation improve electron density maps. SHELXD is used for experimental phasing, and disorder in halogen positions is modeled with PART instructions in SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.